![molecular formula C17H18N2O2S B5609094 N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide](/img/structure/B5609094.png)
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives typically involves multi-step chemical processes. For instance, the synthesis of a new series of azetidine-1-carboxamides derivatives involves phenothiazine reacting with Cl(CH2)3Br at room temperature to give 10-(3-chloropropyl)-10H-phenothiazine, which then undergoes further reactions to yield the desired products. These compounds' structures are confirmed using IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives, such as 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide, exhibits a boat conformation with the sulfur and nitrogen atoms at the bow and stern. This structure is significantly different from other similar molecules, indicating unique chemical behavior and interaction capabilities (Fujii et al., 1993).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, leading to a wide range of potential applications. For example, N-alkylation of 2-methoxy-10H-phenothiazine aims at introducing substituents that enhance the molecule's polarity, yielding novel phenothiazine-coumarin hybrid dyes. These reactions are critical for developing bioactive compounds and fluorescent probes (Quesneau et al., 2020).
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,11-20)18-16(21)19-12-7-3-5-9-14(12)22-15-10-6-4-8-13(15)19/h3-10,20H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKAHWLJUZIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.